2-Amino-3-methyl-1-butanol
Overview
Description
2-Amino-3-methyl-1-butanol is an organic compound with the molecular formula C5H13NO. It is a chiral amino alcohol, meaning it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
Target of Action
2-Amino-3-methyl-1-butanol, also known as DL-Valinol , is a chiral nucleophile . It primarily targets enzymes and proteins involved in the synthesis of certain compounds, such as 1-allyl-2-pyrroleimines and benanomicin-pradimicin antibiotics . The compound’s role as a nucleophile allows it to donate an electron pair to an electrophile, facilitating various chemical reactions.
Mode of Action
As a chiral nucleophile, this compound interacts with its targets by donating an electron pair to an electrophile in a reaction . This interaction can lead to the formation of new bonds and the synthesis of new compounds. For instance, it has been used in the total synthesis of benanomicin-pradimicin antibiotics .
Biochemical Pathways
It has been used in the synthesis of 1-allyl-2-pyrroleimines and as a homochiral guest compound during the synthesis of crown ethers containing two chiral subunits . These processes likely involve complex biochemical pathways that lead to the production of these compounds.
Pharmacokinetics
Given its molecular weight of 1031628 , it is likely to have good bioavailability due to its relatively small size
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For instance, when used as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics, it contributes to the formation of these antibiotics . These antibiotics have potent antimicrobial properties, indicating that this compound’s action can lead to significant biological effects.
Biochemical Analysis
Biochemical Properties
2-Amino-3-methyl-1-butanol interacts with various enzymes and proteins in biochemical reactions. It has been used as a homochiral guest compound during the synthesis of crown ethers containing two chiral subunits
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3-methyl-1-butanol can be synthesized through several methods. One common approach involves the reduction of 2-amino-3-methylbutanal using a reducing agent such as sodium borohydride. Another method includes the hydrogenation of 2-amino-3-methylbutyronitrile using a catalyst like Raney nickel .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 2-amino-3-methylbutyronitrile. This process involves the use of high pressure and temperature conditions to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-methyl-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Hydrochloric acid or sulfuric acid can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: 2-Amino-3-methylbutanal or 2-amino-3-methylbutanone.
Reduction: 2-Amino-3-methylbutane.
Substitution: 2-Chloro-3-methyl-1-butanol.
Scientific Research Applications
2-Amino-3-methyl-1-butanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is employed in the production of surfactants, emulsifiers, and other industrial chemicals.
Comparison with Similar Compounds
2-Amino-1-butanol: Another amino alcohol with similar properties but a different carbon chain structure.
2-Methyl-1-butanol: A structural isomer with a different functional group arrangement.
Isoamyl alcohol: A related compound with a similar carbon skeleton but lacking the amino group
Uniqueness: 2-Amino-3-methyl-1-butanol is unique due to its chiral nature and the presence of both amino and hydroxyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-amino-3-methylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYYWIJOWOLJNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862814 | |
Record name | (+/-)-Valinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16369-05-4, 473-75-6, 2026-48-4 | |
Record name | (±)-Valinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16369-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valinol, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002026484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valinol, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016369054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Valinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322922 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | (+/-)-Valinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-2-amino-3-methylbutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.342 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (±)-2-amino-3-methylbutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.734 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Valinol, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4FX82ATU2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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